
4-Methyl-2-(pent-3-en-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pent-3-en-2-yl)aniline is an organic compound with the molecular formula C12H17N It is a derivative of aniline, featuring a methyl group and a pent-3-en-2-yl substituent on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pent-3-en-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methylaniline with 3-penten-2-one under acidic conditions can yield this compound . Another method involves the Claisen rearrangement of allyl phenyl ethers, which can be further modified to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pent-3-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-Methyl-2-(pent-3-en-2-yl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-Methyl-2-(pent-3-en-2-yl)aniline exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in synthesizing bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(pent-3-en-2-yl)phenol: Similar in structure but with a hydroxyl group instead of an amine group.
4-Methyl-2-(pent-3-en-2-yl)benzene: Lacks the amine group, making it less reactive in certain chemical reactions.
Uniqueness
4-Methyl-2-(pent-3-en-2-yl)aniline is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Propiedades
Número CAS |
100161-85-1 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
4-methyl-2-pent-3-en-2-ylaniline |
InChI |
InChI=1S/C12H17N/c1-4-5-10(3)11-8-9(2)6-7-12(11)13/h4-8,10H,13H2,1-3H3 |
Clave InChI |
VCPVJYOVCQWQIP-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)C1=C(C=CC(=C1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


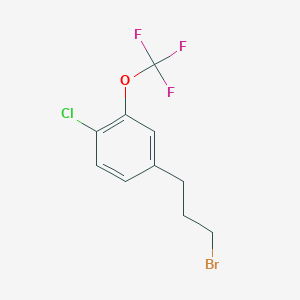
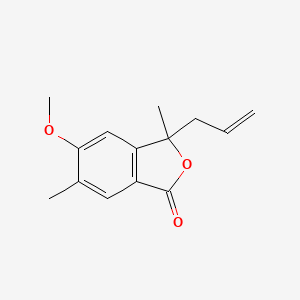
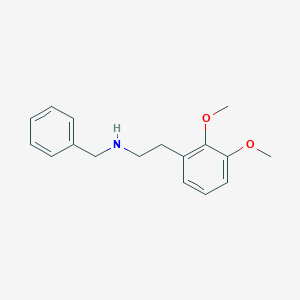
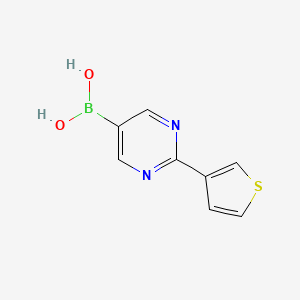
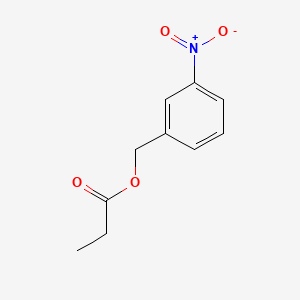
![6-Bromo-3-(2-(3-chlorophenyl)propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14069677.png)
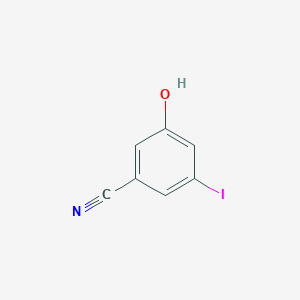
![2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol](/img/structure/B14069690.png)
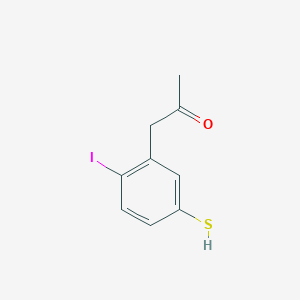
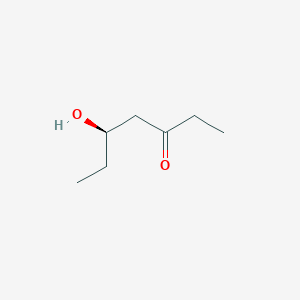
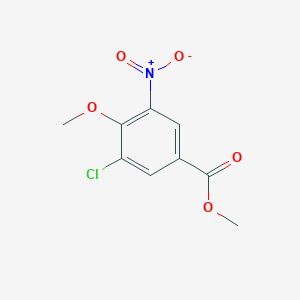

![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
